Lipophilicity (XLogP3) vs. 5,6-Difluoro and Mono-Fluoro Analogs
The target compound (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has a computed XLogP3-AA of 1.9, which is 0.5 log units higher than the 5,6-difluoro analog (XLogP3 = 1.4) and 0.6 log units higher than the 6-fluoro analog (XLogP3 = 1.3) [1][2]. This increase in lipophilicity, driven by the replacement of fluorine with the more polarizable chlorine atom at position 5, is expected to enhance membrane permeability and alter tissue distribution profiles when the compound is used as a pharmacophore scaffold or PET tracer precursor.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem CID 130879973) |
| Comparator Or Baseline | 5,6-Difluoro analog: XLogP3 = 1.4 (CID 19699472); 6-Fluoro analog: XLogP3 = 1.3 (CID 15408127); 5-Chloro analog: XLogP3 = 1.8 (CID 28373923) |
| Quantified Difference | +0.5 log units vs. 5,6-difluoro; +0.6 log units vs. 6-fluoro; +0.1 log units vs. 5-chloro |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 / 2024.11.20 |
Why This Matters
A 0.5–0.6 log unit difference in XLogP3 corresponds to an approximately 3- to 4-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior in cellular and in vivo models.
- [1] PubChem CID 130879973: (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine computed properties, XLogP3-AA = 1.9. View Source
- [2] PubChem CID 19699472 (5,6-difluoro, XLogP3 = 1.4); CID 15408127 (6-fluoro, XLogP3 = 1.3); CID 28373923 (5-chloro, XLogP3 = 1.8). View Source
